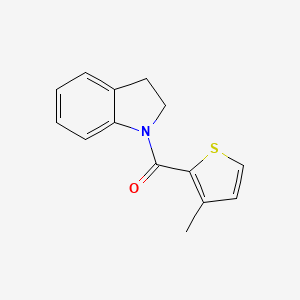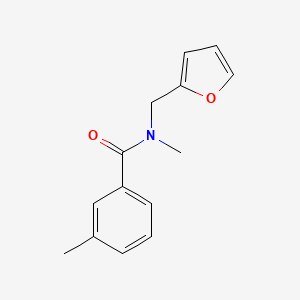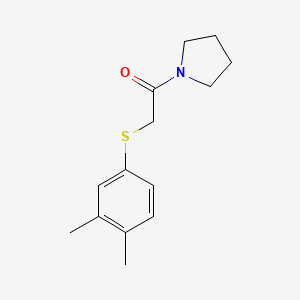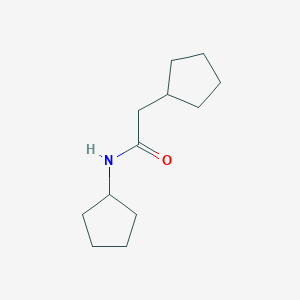
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as FUB-144 and is a synthetic cannabinoid. FUB-144 is a potent agonist of the CB1 receptor and has been used in scientific research to understand the mechanism of action of cannabinoids.
Wirkmechanismus
FUB-144 binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabis. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine, which is responsible for the rewarding effects of cannabis.
Biochemical and Physiological Effects:
FUB-144 has been shown to have potent effects on the brain and behavior. It has been shown to produce rewarding effects in animal models, indicating that it has abuse potential. FUB-144 has also been shown to produce cognitive impairment and impairments in motor function. These effects are similar to those produced by cannabis and suggest that FUB-144 may have similar effects on the brain and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FUB-144 in lab experiments is that it is a potent agonist of the CB1 receptor. This makes it a useful tool for studying the mechanism of action of cannabinoids. However, one of the limitations of using FUB-144 is that it has abuse potential and may produce unwanted effects on behavior. Therefore, caution must be taken when using FUB-144 in lab experiments.
Zukünftige Richtungen
There are several future directions for research on FUB-144. One area of research is to investigate the effects of FUB-144 on the brain and behavior in more detail. This could include studies on the long-term effects of FUB-144 on cognition and behavior. Another area of research is to investigate the potential therapeutic applications of FUB-144. This could include studies on the use of FUB-144 in the treatment of pain and other medical conditions. Finally, further research is needed to understand the mechanism of action of FUB-144 and its effects on the CB1 receptor. This could include studies on the binding affinity and selectivity of FUB-144 for the CB1 receptor.
Synthesemethoden
The synthesis of FUB-144 involves the reaction between 2-fluoro-5-methylbenzoic acid and 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through an acid chloride intermediate, which is then reacted with an amine to form the final product. The synthesis of FUB-144 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FUB-144 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. FUB-144 has been used to study the binding affinity and selectivity of CB1 receptors. It has also been used to investigate the signaling pathways activated by CB1 receptor activation.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-7-9(3)4-5-10(11)13/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFTIWJWWMQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)









